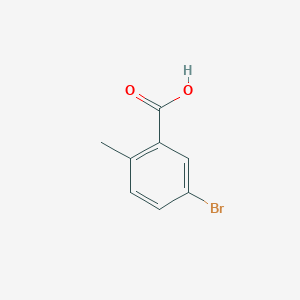
5-溴-2-甲基苯甲酸
概述
描述
5-Bromo-2-methylbenzoic acid: is an organic compound with the chemical formula C8H7BrO2 . It is characterized by the presence of a bromine atom and a carboxylic acid group attached to a benzene ring. This compound is commonly used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
科学研究应用
Chemistry: 5-Bromo-2-methylbenzoic acid is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, 5-Bromo-2-methylbenzoic acid is used to synthesize compounds with potential therapeutic applications. For example, it is an intermediate in the synthesis of canagliflozin, a drug used to treat type II diabetes .
Industry: The compound is also used in the production of dyes and pigments, where it serves as a building block for the synthesis of colorants .
作用机制
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Brominated benzoic acids, in general, are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed in the gastrointestinal tract . They are also known to cross the blood-brain barrier .
生化分析
Cellular Effects
It’s known that it can be used in the synthesis of bioactive molecules , which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that it can be used in the synthesis of bioactive molecules , which may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It’s known that it can be used in the synthesis of bioactive molecules , which may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2-methylbenzoic acid can be synthesized through the bromination of 2-methylbenzoic acid. The process involves the dropwise addition of liquid bromine to 2-methylbenzoic acid in the presence of a catalyst such as iron powder (Fe) and a strong acid like trifluoromethanesulfonic acid. The reaction is typically carried out at room temperature, and the product is purified by crystallization and filtration .
Industrial Production Methods: In industrial settings, the preparation of 5-Bromo-2-methylbenzoic acid follows a similar route but on a larger scale. The use of water as a solvent and toluene for washing the crystallized product helps in achieving high purity and yield. The process is cost-effective and straightforward, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 5-Bromo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI), potassium fluoride (KF), solvents like acetone or dimethylformamide (DMF).
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Amidation: Amines (e.g., methylamine, ethylamine), coupling agents (e.g., dicyclohexylcarbodiimide (DCC)).
Major Products:
Substitution: 5-Iodo-2-methylbenzoic acid, 5-Fluoro-2-methylbenzoic acid.
Esterification: Methyl 5-bromo-2-methylbenzoate, ethyl 5-bromo-2-methylbenzoate.
Amidation: 5-Bromo-2-methylbenzamide.
相似化合物的比较
- 2-Bromo-5-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 4-Bromo-2-methylbenzoic acid
- 5-Iodo-2-methylbenzoic acid
- 5-Bromo-2-methoxybenzoic acid .
Comparison: 5-Bromo-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, the position of the bromine atom relative to the carboxylic acid group can affect the compound’s reactivity in substitution reactions. This makes 5-Bromo-2-methylbenzoic acid particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where this specific substitution pattern is required .
属性
IUPAC Name |
5-bromo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEENCYZQHCUTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323433 | |
| Record name | 5-Bromo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79669-49-1 | |
| Record name | 79669-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
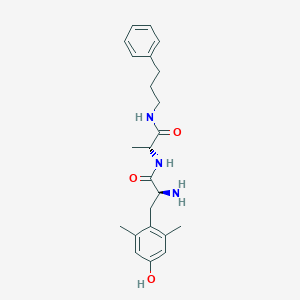
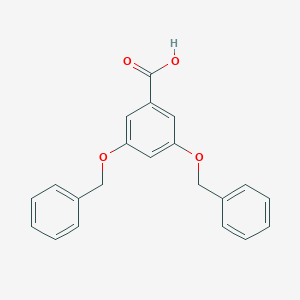
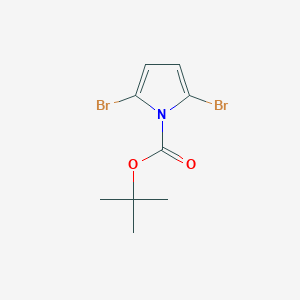
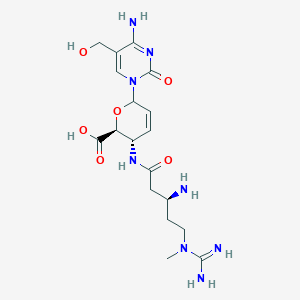
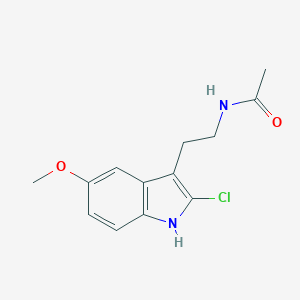
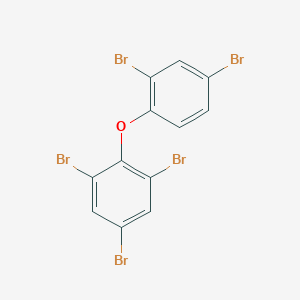
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)

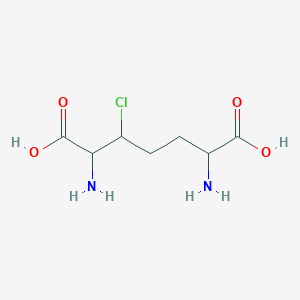
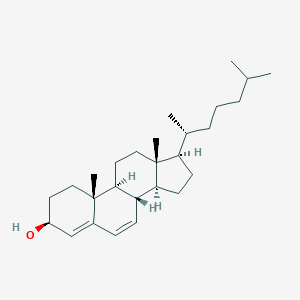
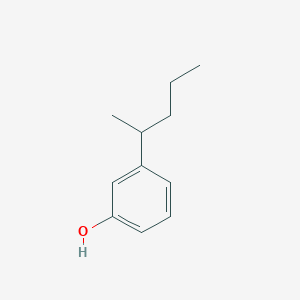
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
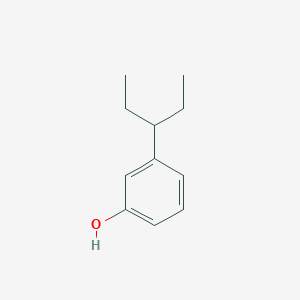
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
